

Thermochemical Data for 1,2,4-Trimethyl-5-Nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,4-Trimethyl-5-nitrobenzene**

Cat. No.: **B166894**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of **1,2,4-trimethyl-5-nitrobenzene**. In the absence of extensive experimental data for this specific compound, this document outlines established experimental techniques and robust computational methods for deriving critical thermochemical parameters such as enthalpy of formation, heat capacity, and thermal stability. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the energetic properties of nitroaromatic compounds.

Introduction: The Significance of Thermochemical Data for Nitroaromatics

1,2,4-Trimethyl-5-nitrobenzene, a substituted nitroaromatic compound, belongs to a class of molecules with significant industrial and research interest. The presence of the nitro group imparts unique chemical and energetic properties, making a thorough understanding of its thermochemistry essential for safe handling, process optimization, and predicting reactivity. Thermochemical data, including enthalpy of formation (ΔH_f°), heat capacity (Cp), and decomposition characteristics, are fundamental to:

- Hazard Assessment: The nitro group is an explosophore, and understanding the energy release upon decomposition is critical for safety protocols.[\[1\]](#)

- Reaction Engineering: Knowledge of reaction enthalpies is crucial for designing and controlling chemical synthesis processes.
- Computational Modeling: Accurate thermochemical data is vital for validating and parameterizing computational models used in drug design and materials science.

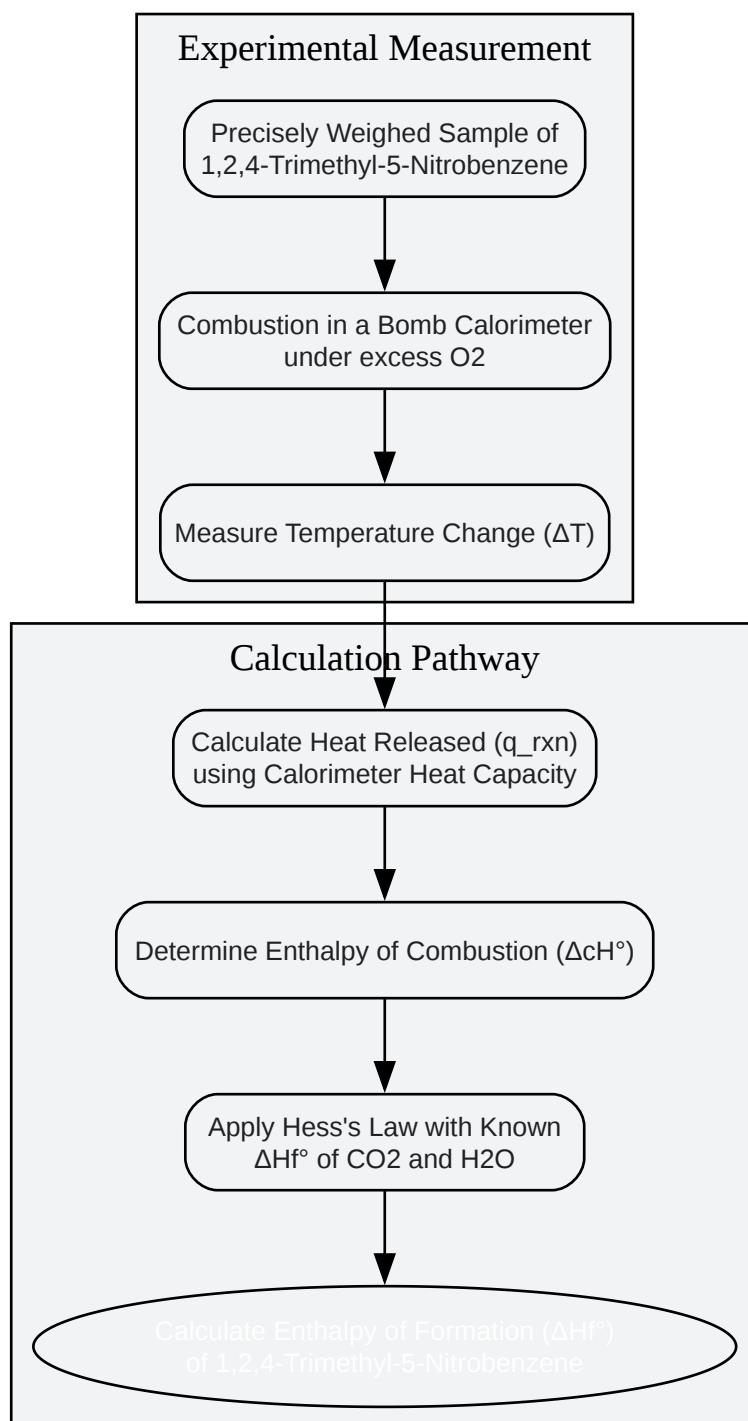
This guide will detail the primary experimental and computational pathways to ascertain these crucial parameters for **1,2,4-trimethyl-5-nitrobenzene**.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following sections detail the principal techniques applicable to solid organic compounds like **1,2,4-trimethyl-5-nitrobenzene**.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement.[2][3][4]


Causality Behind Experimental Choices: A constant-volume bomb calorimeter is chosen because combustion is a rapid, exothermic process. The sealed, high-pressure oxygen environment ensures complete combustion to well-defined products (CO₂, H₂O, and N₂), which is essential for accurate calculations. Benzoic acid is a common calibrant due to its high purity and well-established enthalpy of combustion.[3]

Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity **1,2,4-trimethyl-5-nitrobenzene** is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

- Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then pressurized with an excess of pure oxygen (typically to 30 atm).
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by performing the same procedure with a standard substance of known enthalpy of combustion, such as benzoic acid.^[3]
- Calculations: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the standard enthalpy of combustion at constant pressure (ΔcH°) is calculated. Finally, the standard enthalpy of formation (ΔH_f°) is determined using Hess's Law.

Logical Relationship: From Combustion Data to Enthalpy of Formation

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation from bomb calorimetry data.

Heat Capacity and Thermal Stability via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.^{[5][6]} It is invaluable for determining heat capacity, melting points, and assessing thermal stability.

Causality Behind Experimental Choices: DSC is a highly sensitive method that requires a small sample size.^[7] For heat capacity measurements, a modulated temperature program can be used to separate reversible and non-reversible heat flows, providing more accurate data. For thermal stability, a linear temperature ramp is used to identify the onset of decomposition, which appears as a significant exothermic event.^{[1][8]} Performing the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and isolates the intrinsic thermal decomposition behavior.^{[8][9]}

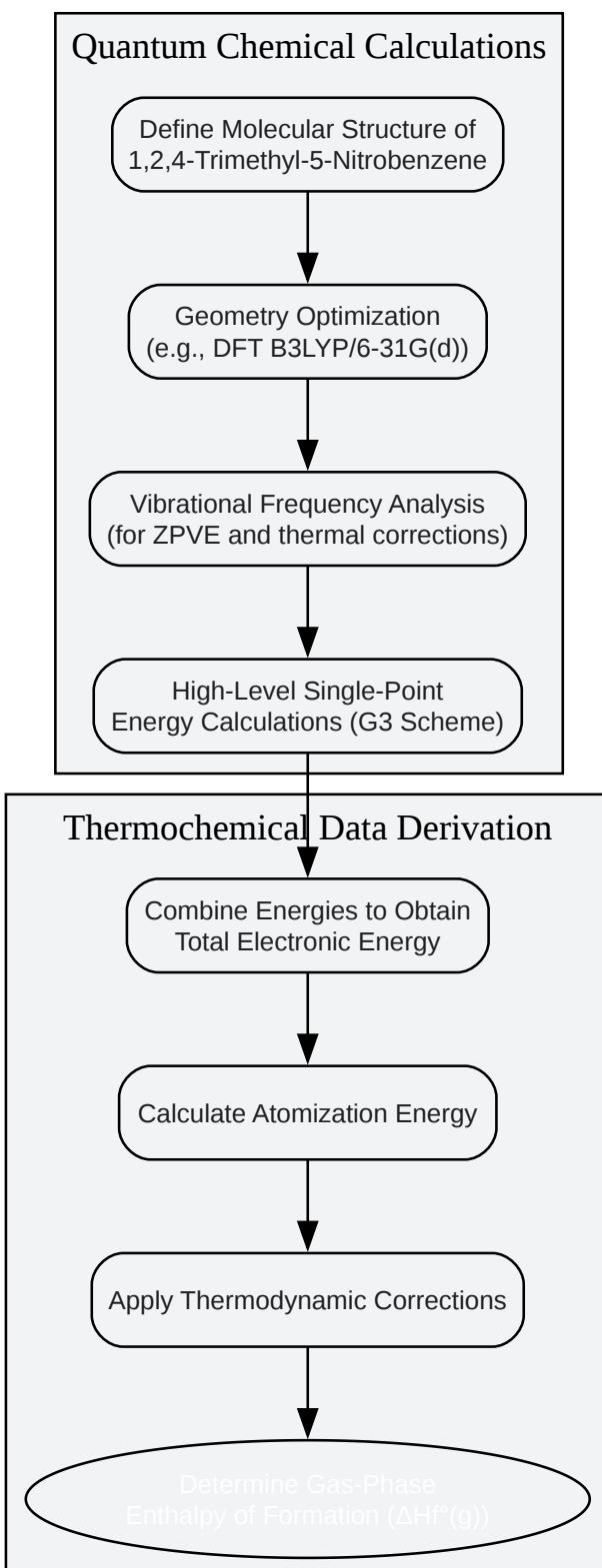
Experimental Protocol: DSC Analysis

- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of **1,2,4-trimethyl-5-nitrobenzene** is hermetically sealed in an aluminum or copper pan.
- **Instrument Setup:** The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
- **Heat Capacity Measurement:** The sample is subjected to a temperature program that typically involves a heating-cooling-heating cycle to erase any prior thermal history.^[9] Data is then collected during a controlled heating ramp (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is used to calculate the specific heat capacity.
- **Thermal Stability Assessment:** The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range. The onset temperature of any significant exotherm is taken as the decomposition temperature. The integrated area of the exothermic peak provides the enthalpy of decomposition.^[8]

Computational Thermochemistry: An Essential Predictive Tool

Given the potential hazards and synthetic challenges associated with some nitroaromatic compounds, computational methods provide a powerful and safe alternative for estimating their thermochemical properties.[\[10\]](#) High-level ab initio methods can predict thermochemical data with "chemical accuracy" (typically within 4 kJ/mol).[\[11\]](#)

High-Accuracy Composite Methods (e.g., G3 Theory)


Gaussian-3 (G3) theory is a composite computational method designed to calculate accurate molecular energies.[\[12\]](#) It achieves high accuracy by combining results from several lower-level calculations to approximate a much higher level of theory.

Causality Behind Methodological Choices: G3 theory systematically corrects for deficiencies in lower-level calculations, such as basis set incompleteness and electron correlation effects.[\[12\]](#) This approach provides a balance between computational cost and accuracy, making it suitable for molecules of the size of **1,2,4-trimethyl-5-nitrobenzene**.

Computational Workflow: G3 Theory for Enthalpy of Formation

- **Geometry Optimization:** The molecular structure of **1,2,4-trimethyl-5-nitrobenzene** is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).[\[13\]](#)[\[14\]](#)
- **Frequency Calculation:** A vibrational frequency analysis is performed at the same level to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed with larger basis sets and higher levels of theory.
- **Energy Combination:** The results from these calculations are combined in a specific, predefined manner to yield a final, high-accuracy electronic energy.[\[12\]](#)[\[15\]](#)[\[16\]](#)
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated using the atomization method. This involves subtracting the calculated energies of the constituent atoms in their standard states from the total energy of the molecule, and then applying appropriate thermodynamic corrections.

Logical Relationship: Computational Thermochemistry Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for calculating the enthalpy of formation using computational methods.

Summary of Thermochemical Data

As direct experimental data for **1,2,4-trimethyl-5-nitrobenzene** is not readily available in the literature, this section provides data for the parent compound, 1,2,4-trimethylbenzene (pseudocumene), and a representative nitroaromatic, nitrobenzene, to serve as a basis for comparison and estimation.

Table 1: Thermochemical Data for 1,2,4-Trimethylbenzene (Pseudocumene)

Property	Value	Units	Source
<hr/>			
Gas Phase			
<hr/>			
Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	-13.9 ± 1.1	kJ/mol	[17]
<hr/>			
Standard Entropy (S°_{gas})	395.76 ± 0.63	J/mol·K	[17]
<hr/>			
Heat Capacity (C_p, gas) at 298.15 K	154.1 ± 0.4	J/mol·K	[17]
<hr/>			
<hr/>			
Liquid Phase			
<hr/>			
Enthalpy of Formation ($\Delta fH^\circ_{\text{liquid}}$)	-61.9 ± 1.1	kJ/mol	[17]
<hr/>			
Enthalpy of Combustion ($\Delta cH^\circ_{\text{liquid}}$)	-5194.8 ± 1.0	kJ/mol	[17]
<hr/>			

Table 2: Thermochemical Data for Nitrobenzene

Property	Value	Units	Source
<hr/>			
Gas Phase			
<hr/>			
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	67.9 ± 1.3	kJ/mol	[18]
<hr/>			
<hr/>			
Liquid Phase			
<hr/>			
Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	12.3 ± 1.3	kJ/mol	[19]
<hr/>			
Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-3095.3 ± 1.3	kJ/mol	[19]
<hr/>			

Conclusion

This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical properties of **1,2,4-trimethyl-5-nitrobenzene**. While direct experimental data for this compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry, along with high-accuracy computational methods like G3 theory, provide a robust framework for obtaining the necessary data. The provided data for analogous compounds serves as a valuable reference for estimation and comparison. The application of these methods will enable a comprehensive understanding of the energetic landscape of **1,2,4-trimethyl-5-nitrobenzene**, ensuring its safe and effective use in research and development.

References

- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.
- Calorimetry. (2023, July 7). Chemistry LibreTexts.
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College.
- Hosseini, S. G., et al. (2011). Prediction of the Condensed Phase Enthalpy of Formation of Nitroaromatic Compounds Using the Estimated Gas Phase Enthalpies of. *Int. J. Mol. Sci.*, 12(4), 2636-2651.

- Year 11 Chemistry Practical Investigation | Calorimetry Experiment. (n.d.). Learnable.
- Benzene, 1,2,4-trimethyl-. (n.d.). NIST Chemistry WebBook.
- Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. *The Journal of Chemical Physics*, 109(18), 7764-7776.
- Saad, G. R., et al. (2020). New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. *Molecules*, 25(22), 5483.
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
- Differential scanning calorimetry. (n.d.). In Wikipedia.
- Choi, J. K., & Zocchi, G. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. *Journal of visualized experiments : JoVE*, (91), 51493.
- Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. *Indonesian Journal of Chemical Research*, 10(2), 88-92.
- Ochterski, J. W. (2000). Vibrational Analysis in Gaussian. Gaussian, Inc.
- Enthalpy – Simple calorimetry, Combustions of alcohols. (2023, May 4). Practical Science.
- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.
- van der Heijden, A. E. D. M., et al. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. *Preprints.org*.
- Heats of combustion of organic compounds. (n.d.). NIST Technical Series Publications.
- Investigation of thermal decomposition of nitrobenzene: An energetic material. (2023, May 26). *Combustion and Flame*, 255, 112899.
- Chemical Properties of Benzene, nitro- (CAS 98-95-3). (n.d.). Cheméo.
- **1,2,4-Trimethyl-5-nitrobenzene**. (n.d.). PubChem.
- Chemical Properties of Benzene, 1,2,4-trimethyl- (CAS 95-63-6). (n.d.). Cheméo.
- Nitrobenzene Enthalpy of Formation. (n.d.). Active Thermochemical Tables (ATcT).
- 1,2,4-trimethylbenzene Properties vs Temperature. (n.d.). Chemcasts.
- Enthalpy of formation Experimental Vs G3 and G4($\Delta f H 298K$)(regraph). (n.d.). ResearchGate.
- Rogers, D. W., & Zavitsas, A. A. (2002). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C 8 and C 10 Hydrocarbons. *The Bicyclo[3.3.0]octenes and Triquinacenes. The Journal of Organic Chemistry*, 67(19), 6549-6554.
- Nitrobenzene Enthalpy of Formation. (n.d.). Active Thermochemical Tables (ATcT).
- Table of specific heat capacities. (n.d.). In Wikipedia.
- Suntsova, M. A., & Dorofeeva, O. V. (2014). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. *The Journal of Chemical Thermodynamics*, 73, 111-118.

- Example of Thermochemistry Calculation in Gaussian 09. (2012, October 2). [Video]. YouTube.
- Lunghi, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. *Organic Process Research & Development*, 25(3), 618-624.
- Heat Capacities for Some Select Substances. (n.d.).
- Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene. (2023). *Molecules*, 28(14), 5403.
- 1,2,4-Trimethylbenzene. (n.d.). PubChem.
- 1,2,4-Trimethylbenzene. (n.d.). In Wikipedia.
- Benzene, 1,2,4-trimethyl-. (n.d.). NIST Chemistry WebBook.
- A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. (2006). IChemE Symposium Series, 151, 1-10.
- He, L., & Rogers, W. J. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. *Journal of hazardous materials*, 188(1-3), 29-35.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopchem.education [biopchem.education]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icHEME.org [icHEME.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations [mdpi.com]
- 14. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
- 15. gaussian.com [gaussian.com]
- 16. gaussian.com [gaussian.com]
- 17. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]
- 18. atct.anl.gov [atct.anl.gov]
- 19. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Thermochemical Data for 1,2,4-Trimethyl-5-Nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166894#thermochemical-data-for-1-2-4-trimethyl-5-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com